Mmp-7-IN-3

Description

Properties

Molecular Formula |

C34H43ClF3N7O9S |

|---|---|

Molecular Weight |

818.3 g/mol |

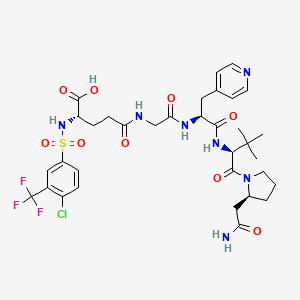

IUPAC Name |

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H43ClF3N7O9S/c1-33(2,3)29(31(50)45-14-4-5-20(45)16-26(39)46)43-30(49)25(15-19-10-12-40-13-11-19)42-28(48)18-41-27(47)9-8-24(32(51)52)44-55(53,54)21-6-7-23(35)22(17-21)34(36,37)38/h6-7,10-13,17,20,24-25,29,44H,4-5,8-9,14-16,18H2,1-3H3,(H2,39,46)(H,41,47)(H,42,48)(H,43,49)(H,51,52)/t20-,24-,25-,29+/m0/s1 |

InChI Key |

ITXQTOBRXFVFDQ-OKEDDIKYSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CC2=CC=NC=C2)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1CC(=O)N)NC(=O)C(CC2=CC=NC=C2)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potent and Selective Action of MMP-7-IN-3: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MMP-7-IN-3, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). Designed for researchers, scientists, and drug development professionals, this document outlines the core inhibitory principles, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This compound has emerged as a significant tool in the study of diseases where MMP-7 is implicated, such as kidney fibrosis.[1][2]

Core Mechanism of Action

This compound functions as a highly potent and selective inhibitor of MMP-7, an enzyme implicated in the degradation of extracellular matrix components.[1][2] The dysregulation of MMP-7 activity is associated with various pathological conditions, including cancer and fibrosis.[3] MMP-7 inhibitors, such as this compound, are designed to specifically block the catalytic activity of this enzyme.[3] The primary mechanism of many MMP inhibitors involves targeting the active site of the enzyme, which contains a crucial zinc ion essential for its function.[3] By chelating this zinc ion, the inhibitor renders the enzyme inactive, preventing it from breaking down its natural substrates.[3]

The therapeutic potential of selective MMP-7 inhibition lies in its ability to mitigate the progression of diseases characterized by excessive extracellular matrix breakdown.[3] In the context of kidney disease, MMP-7 plays a pathogenic role in fibrosis.[4] Pharmacological inhibition of MMP-7 has been shown to protect kidneys from developing fibrotic lesions, highlighting the therapeutic promise of inhibitors like this compound.[4]

Quantitative Inhibitory Profile

The potency and selectivity of MMP-7 inhibitors are critical parameters in their evaluation as research tools and potential therapeutic agents. The following table summarizes the inhibitory activity (IC50) of various MMP-7 inhibitors, providing a comparative landscape for understanding the efficacy of these compounds.

| Compound | MMP-7 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) | Reference Compound |

| MMP-7-IN-1 | 10 | - | - | - | - | - | - |

| MMP-7-IN-2 | 16 | - | - | - | - | - | - |

| TP0628103 (Cmpd 18) | 0.17 | - | - | - | - | - | - |

| Marimastat (BB2516) | 13 | 5 | 6 | - | 3 | 9 | - |

| MMP Inhibitor II | 30 | 24 | - | 18.4 | 2.7 | - | - |

| PD-166793 | 7200 | 6000 | 4 | 7 | 7900 | - | - |

| ARP-100 | >50000 | >50000 | 12 | 4500 | 200 | - | - |

Note: "-" indicates data not available in the provided search results. The data for this compound specifically was not found, but related potent and selective inhibitors from the same research area are included for context.[5][6][7]

Experimental Protocols

MMP-7 Enzymatic Activity Assay (Fluorogenic Substrate Method)

This protocol outlines a standard method for determining the inhibitory activity of compounds against MMP-7 using a fluorogenic peptide substrate.

1. Materials and Reagents:

- Recombinant human MMP-7 (active form)

- Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

- Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

- Test compound (e.g., this compound) dissolved in DMSO

- 96-well black microplate

- Fluorometric plate reader with excitation/emission wavelengths suitable for the substrate (e.g., 340 nm excitation / 390 nm emission)

2. Assay Procedure:

- Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

- Add 50 µL of the diluted test compound solutions or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.

- Add 25 µL of the recombinant human MMP-7 solution (at a pre-determined optimal concentration) to each well.

- Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-7 substrate solution to each well.

- Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorometric plate reader.

- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the test compound concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of MMP-7 and its Inhibition

MMP-7 is a downstream target of the Wnt/β-catenin signaling pathway.[8] This pathway plays a crucial role in cell fate, and its dysregulation is implicated in diseases like fibrosis. The following diagram illustrates how MMP-7 is activated and how an inhibitor like this compound can intervene.

Caption: Wnt/β-catenin signaling pathway leading to MMP-7 production and its inhibition by this compound.

Experimental Workflow for MMP Inhibitor Screening

The discovery of potent and selective MMP inhibitors often involves a multi-step screening process. The following diagram outlines a typical workflow for identifying and characterizing novel MMP inhibitors.

Caption: A generalized workflow for the screening and development of MMP inhibitors.

References

- 1. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diapharma.com [diapharma.com]

- 4. Effect of Wnt/β-catenin signal pathway on of matrix metalloproteinase-7 and vascular endothelial growth factor gene expressions in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Matrix Metalloproteinase-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin or PUMP-1, is the smallest member of the matrix metalloproteinase family, a group of zinc- and calcium-dependent endopeptidases.[1][2] Unlike most MMPs, it has a simple structure, lacking the C-terminal hemopexin-like domain, but possesses a broad substrate specificity.[2][3][4] MMPs are crucial for the breakdown and remodeling of the extracellular matrix (ECM) in both normal physiological processes, such as embryonic development and tissue repair, and in pathological conditions like cancer metastasis and arthritis.[3][5] MMP-7 is secreted as an inactive zymogen (pro-MMP-7) and requires proteolytic cleavage for activation.[6][7] Initially recognized for its role in degrading ECM components, emerging evidence has revealed its capacity to cleave a wide array of non-ECM substrates, thereby regulating diverse cellular processes including cell proliferation, apoptosis, inflammation, and innate immunity.[6][8][9] Its expression is tightly regulated in healthy tissues but is significantly upregulated in various diseases, particularly in cancers of epithelial origin, fibrosis, and inflammatory conditions, making it a promising biomarker and therapeutic target.[10][11][12]

Core Biological Functions and Substrate Specificity

The functional diversity of MMP-7 stems from its ability to proteolytically process a wide range of substrates. These can be broadly categorized into Extracellular Matrix (ECM) components and non-ECM bioactive molecules.

Extracellular Matrix Degradation

A primary function of MMP-7 is the degradation of various ECM components.[10] This activity is fundamental to tissue remodeling, wound healing, and unfortunately, to the breakdown of tissue barriers during cancer invasion.[3][11] MMP-7 efficiently degrades macromolecules such as casein, gelatins (types I, III, IV, and V), fibronectin, laminin, elastin, and proteoglycans.[3][12][13] Its ability to cleave entactin, a glycoprotein that links laminin and collagen IV, is reported to be 100-600 times faster than that of collagenase-1.[3] This potent ECM-degrading capability facilitates cell migration and alters the structural integrity of tissues.

Cleavage of Non-ECM Substrates and Bioactivity Modulation

MMP-7's influence extends far beyond the ECM. It cleaves numerous cell surface and soluble proteins, thereby activating or inactivating them, or releasing active fragments. This function positions MMP-7 as a critical modulator of cell signaling, immunity, and cell fate.

-

Activation of Other MMPs: MMP-7 can initiate a proteolytic cascade by activating other pro-MMPs, including pro-MMP-1 (collagenase-1), pro-MMP-2 (gelatinase A), pro-MMP-8, and pro-MMP-9 (gelatinase B).[3][14][15]

-

Modulation of Cell Adhesion: A key substrate is E-cadherin, a cell adhesion molecule. Cleavage of E-cadherin by MMP-7 disrupts cell-cell junctions, which can promote the dislodging of cancer cells from a primary tumor, a critical early step in metastasis.[3][7][16]

-

Regulation of Cell Death: MMP-7 can cleave the Fas ligand (FasL) from the cell surface, releasing soluble FasL which can induce apoptosis in distant cells.[1][9]

-

Innate Immunity: In mucosal tissues like the intestines and lungs, MMP-7 plays a vital role in host defense by proteolytically activating anti-bacterial peptides such as pro-defensins.[8][17][18]

-

Inflammation: MMP-7 mediates the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages, a potent pro-inflammatory cytokine.[8][18][19] It is also involved in the cleavage of the proteoglycan syndecan-1, which releases chemokines to recruit neutrophils to sites of injury.[17][19]

The following table summarizes the key substrates of MMP-7 and the functional consequences of their cleavage.

| Substrate Category | Specific Substrate | Biological Consequence of Cleavage | Citations |

| ECM Components | Gelatins (Types I, III, IV, V), Casein | ECM breakdown, tissue remodeling. | [3][13] |

| Fibronectin, Laminin, Elastin | Degradation of basement membrane and connective tissue. | [2][3][12] | |

| Proteoglycans (e.g., Perlecan, Versican) | Alteration of tissue structure and release of growth factors. | [3][15][20] | |

| Entactin (Nidogen) | Disruption of basement membrane integrity. | [3][12] | |

| Non-ECM Components | Pro-MMPs (MMP-1, -2, -8, -9) | Activation of a proteolytic cascade, amplifying ECM degradation. | [3][14][15] |

| E-cadherin | Loss of cell-cell adhesion, promotion of cell migration and invasion. | [3][7][16] | |

| Fas Ligand (FasL) | Release of soluble FasL, induction of apoptosis. | [1][9] | |

| TNF-α | Release of active, soluble TNF-α from macrophages, promoting inflammation. | [8][18][19] | |

| Pro-α-defensins | Activation of antimicrobial peptides, contribution to innate immunity. | [8][17][18] | |

| Syndecan-1 | Shedding of the ectodomain, release of associated chemokines (e.g., CXCL1). | [17][19][21] | |

| Insulin-like Growth Factor Binding Proteins (IGFBPs) | Modulation of IGF signaling. | [3] |

Role in Pathophysiology

Dysregulated MMP-7 activity is implicated in a multitude of diseases, primarily driven by excessive tissue degradation and aberrant cell signaling.

Cancer Progression

Elevated MMP-7 expression is a hallmark of many malignant tumors, including those of the colon, stomach, pancreas, lung, and kidney.[3][5][10][22] Its role is multifaceted:

-

Invasion and Metastasis: By degrading the ECM and basement membranes, MMP-7 facilitates the local invasion of tumor cells and their entry into blood or lymphatic vessels.[5][11] Its cleavage of E-cadherin further promotes the metastatic potential of cancer cells.[3][16]

-

Angiogenesis: MMP-7 contributes to the formation of new blood vessels, which is essential for tumor growth, by releasing ECM-sequestered angiogenic factors.[5]

-

Tumor Growth: It can promote cell proliferation and inhibit apoptosis, contributing directly to tumor expansion.[5][23]

Fibrosis

Fibrosis is characterized by the excessive accumulation of ECM, leading to tissue scarring and organ failure.[11] While seemingly counterintuitive for a matrix-degrading enzyme, MMP-7 has a complex, often pro-fibrotic role, particularly in the lung, kidney, and liver.[1][11][24] In idiopathic pulmonary fibrosis (IPF), MMP-7 is one of the most highly upregulated genes and serves as a biomarker for disease progression.[24][25][26] It is thought to contribute to fibrosis by inducing chronic epithelial cell injury and promoting an abnormal wound healing response.[1][27] In the kidney, MMP-7 is a pathogenic mediator of fibrosis, partly through the activation of pro-fibrotic Wnt/β-catenin signaling.[1][7]

Inflammation and Immunity

MMP-7 is a key player in modulating inflammatory and immune responses.[19] It is induced by microbial products and hypoxia.[8][18] Its functions include the activation of antimicrobial defensins, the release of the pro-inflammatory cytokine TNF-α, and the processing of chemokines to regulate the trafficking of immune cells like neutrophils.[8][17][19] This positions MMP-7 at the interface of tissue injury, host defense, and the inflammatory response.

Regulation and Signaling Pathways

The expression and activity of MMP-7 are tightly controlled at multiple levels, including gene transcription, zymogen activation, and inhibition by endogenous inhibitors.

Transcriptional Regulation of MMP-7

Several signaling pathways converge to control the transcription of the MMP7 gene. The Wnt/β-catenin pathway is a major regulator; activation of this pathway leads to the binding of the β-catenin/TCF transcription complex to the MMP7 promoter, driving its expression.[3][7] This link is particularly relevant in colon cancer and kidney fibrosis.[7] Other factors, including Transforming Growth Factor-β (TGF-β), can have context-dependent effects, either suppressing or stimulating MMP-7 expression depending on the cell type.[3] In lung adenocarcinoma cells, Cyclooxygenase-2 (COX-2) has been shown to upregulate MMP-7 expression.[28]

Caption: Key signaling pathways regulating the transcriptional expression of the MMP-7 gene.

MMP-7 as a Signaling Modulator

Once active, MMP-7 itself becomes a potent modulator of signaling pathways, primarily through the cleavage of cell surface receptors and ligands. In pancreatic cells, MMP-7 activity is required for the activation of the Notch signaling pathway, which controls cell differentiation.[21] Its cleavage of E-cadherin not only disrupts adhesion but also releases β-catenin from the adhesion complex, potentially allowing it to translocate to the nucleus and drive further gene expression, creating a positive feedback loop.[7]

Caption: Active MMP-7 modulates cell signaling to promote invasion and alter cell fate.

Quantitative Data Summary

Quantitative analysis of MMP-7 expression and activity provides crucial insights into its biological significance in various contexts. The following table summarizes key quantitative findings from the literature.

| Context/Disease | Tissue/Sample Type | Quantitative Finding | Method Used | Citations |

| Aging Kidney | Rat Kidney | >500-fold upregulation in old vs. young animals. | Gene Expression Analysis | [29] |

| Idiopathic Pulmonary Fibrosis (IPF) | Serum | Elevated levels serve as a biomarker for disease progression. | ELISA / Immunoassay | [26] |

| Renal Cell Carcinoma | Cancer Tissue | Elevated MMP-7 status is an independent predictor for cause-specific survival (Odds Ratio: 8.61). | Immunohistochemistry | [22] |

| Lung Adenocarcinoma | Cancer Tissue vs. Adjacent Tissue | 76.0% positive staining in cancer vs. 44.0% in adjacent tissue. | Immunohistochemistry | [28] |

| Liver Fibrosis | Human Liver Tissue | Significantly higher expression levels in fibrotic vs. normal liver. | Gene Expression Analysis | [30] |

| Substrate Cleavage Rate | Purified Entactin vs. Collagenase-1 | MMP-7 cleaves entactin ~100-600 times faster. | In Vitro Cleavage Assay | [3] |

Key Experimental Protocols

Studying the function of MMP-7 involves a variety of techniques to measure its activity, identify its substrates, and assess its impact on cellular behavior.

MMP-7 Activity Assay (Fluorogenic)

This method measures the enzymatic activity of MMP-7 by monitoring the cleavage of a fluorogenic peptide substrate.

Principle: A peptide substrate containing a fluorescent reporter group and a quencher group is used. In the intact peptide, the fluorescence is quenched. Upon cleavage by active MMP-7, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to MMP-7 activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Reconstitute the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to a stock concentration (e.g., 1 mM) and then dilute to a working concentration (e.g., 10 µM) in assay buffer.

-

Reconstitute recombinant human MMP-7 enzyme to a stock concentration in assay buffer. Prepare serial dilutions for a standard curve.

-

-

Assay Procedure:

-

Pipette 50 µL of assay buffer into the wells of a 96-well microplate (black, flat-bottom).

-

For inhibitor screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of vehicle (e.g., buffer with DMSO).

-

Add 20 µL of the diluted MMP-7 enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow inhibitors to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., Excitation = 320 nm, Emission = 405 nm).

-

Continue to monitor the fluorescence kinetically every 1-2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

-

In Vitro Substrate Cleavage Assay

This assay is used to confirm whether a specific protein is a substrate of MMP-7 and to identify the resulting cleavage fragments.

Principle: A purified potential substrate protein is incubated with active MMP-7. The reaction products are then separated by SDS-PAGE and visualized to observe the degradation of the full-length substrate and the appearance of smaller cleavage fragments.

Detailed Methodology:

-

Activation of Pro-MMP-7: If starting with the zymogen, activate pro-MMP-7 by incubating it with an activator like 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 1-4 hours.[31]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified substrate protein (e.g., 1-2 µg of fibronectin or E-cadherin) with activated MMP-7. The enzyme-to-substrate ratio can be varied (e.g., 1:10 to 1:100 by weight) to optimize cleavage.

-

Perform the reaction in a suitable buffer (e.g., 50 mM Tris, 10 mM CaCl₂, pH 7.5).

-

Include control reactions: substrate alone (no MMP-7) and MMP-7 alone (no substrate).

-

-

Incubation: Incubate the reaction mixtures at 37°C. For a time-course experiment, remove aliquots at various time points (e.g., 0, 30 min, 2h, 6h, 24h).

-

Stopping the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a chelating agent like EDTA (final concentration 20 mM) and boiling for 5 minutes.

-

Analysis:

-

Separate the protein fragments by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Visualize the protein bands using Coomassie Brilliant Blue or silver staining.

-

The disappearance of the full-length substrate band and the appearance of new, lower molecular weight bands in the presence of MMP-7 indicates cleavage.

-

For fragment identification, bands can be excised from the gel and analyzed by mass spectrometry.[32]

-

Caption: Experimental workflow for an in vitro MMP-7 substrate cleavage assay.

Cell Invasion Assay (Transwell)

This assay measures the ability of cells to invade through a basement membrane matrix, a process in which MMP-7 is often implicated.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). Chemoattractants in the lower chamber stimulate cells to invade through the matrix and membrane. The number of cells that successfully invade to the lower surface of the membrane is quantified as a measure of invasive potential.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., A549 lung cancer cells) under standard conditions.[28] To test the role of MMP-7, cells can be treated with an MMP-7 inhibitor, or MMP-7 expression can be knocked down using siRNA.

-

Insert Preparation: Rehydrate Transwell inserts (e.g., 8 µm pore size) with serum-free medium. Coat the top surface of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed a defined number of cells (e.g., 1 x 10⁵) into the upper chamber of each prepared insert.

-

Invasion: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for invasion to occur (e.g., 24-48 hours).

-

Quantification:

-

After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the bottom surface of the membrane with methanol.

-

Stain the fixed cells with a stain such as crystal violet.

-

Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields for each membrane.

-

-

Data Analysis: Compare the number of invading cells between different treatment groups (e.g., control vs. MMP-7 siRNA). A significant decrease in the number of invading cells upon MMP-7 inhibition or knockdown indicates a role for MMP-7 in cell invasion.[28]

Conclusion and Future Directions

Matrix Metalloproteinase-7 is a potent and versatile enzyme with critical roles in tissue homeostasis and a wide range of pathologies. Its ability to cleave both structural ECM proteins and bioactive signaling molecules places it at a crucial nexus of cell-matrix and cell-cell communication. The strong association of elevated MMP-7 levels with cancer progression, fibrosis, and inflammation has established it as a valuable diagnostic and prognostic biomarker.[10][23][33] Consequently, MMP-7 has garnered significant interest as a therapeutic target.[11][23]

However, the broad substrate specificity of MMPs has made the development of selective inhibitors challenging. Early broad-spectrum MMP inhibitors failed in clinical trials due to off-target effects and a lack of efficacy.[14] Future drug development efforts must focus on highly selective MMP-7 inhibitors or on targeting its specific downstream effectors. Further research using advanced proteomic techniques to identify the complete in vivo substrate repertoire of MMP-7 in different disease contexts will be essential.[32] Elucidating the precise mechanisms by which MMP-7 activity is regulated and how it orchestrates complex cellular responses will pave the way for more effective and targeted therapeutic strategies for cancer, fibrosis, and inflammatory diseases.

References

- 1. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP7 matrix metallopeptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. MMP7 - Wikipedia [en.wikipedia.org]

- 4. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of matrix metalloproteinase 7 in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases [mdpi.com]

- 10. Roles of matrix metalloproteinase-7 (MMP-7) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]

- 12. MMP-7 (Matrix metalloproteinase-7) | BioVendor R&D [biovendor.com]

- 13. sinobiological.com [sinobiological.com]

- 14. Matrix metalloproteinase (MMP)-7 activates MMP-8 but not MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MMP-7 Products: R&D Systems [rndsystems.com]

- 16. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 17. Frontiers | The immunomodulatory role of matrix metalloproteinases in colitis-associated cancer [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Matrilysin/Matrix Metalloproteinase-7(MMP7) Cleavage of Perlecan/HSPG2 Creates A Molecular Switch to Alter Prostate Cancer Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Expression of Matrix Metalloproteinase-7 on Cancer Cells and Tissue Endothelial Cells in Renal Cell Carcinoma: Prognostic Implications and Clinical Significance for Invasion and Metastasis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 23. MMP-7 marks severe pancreatic cancer and alters tumor cell signaling by proteolytic release of ectodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.biologists.com [journals.biologists.com]

- 25. atsjournals.org [atsjournals.org]

- 26. publications.ersnet.org [publications.ersnet.org]

- 27. Frontiers | Distinct Metalloproteinase Expression and Functions in Systemic Sclerosis and Fibrosis: What We Know and the Potential for Intervention [frontiersin.org]

- 28. MMP-7 is Upregulated by COX-2 and Promotes Proliferation and Invasion of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Overexpression of MMP-7 increases collagen 1A2 in the aging kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. QuickZyme Human MMP-7 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]

Mmp-7-IN-3: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mmp-7-IN-3 has emerged as a potent and highly selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a zinc-dependent endopeptidase implicated in a variety of pathological processes, including kidney fibrosis and cancer.[1][2] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering valuable insights for researchers and drug development professionals. We will explore the quantitative data available, detail the likely experimental protocols for assessing inhibitor activity, and visualize the key signaling pathways modulated by MMP-7 inhibition.

Introduction to MMP-7 as a Therapeutic Target

Matrix Metalloproteinase-7, also known as matrilysin, plays a crucial role in the degradation of extracellular matrix (ECM) components and the processing of various signaling molecules.[3][4] Dysregulation of MMP-7 activity is associated with the progression of several diseases. In the context of kidney disease, MMP-7 is upregulated and contributes to renal fibrosis by promoting the epithelial-to-mesenchymal transition (EMT).[3][4] This occurs through the cleavage of E-cadherin, leading to the release and nuclear translocation of β-catenin, which in turn activates pro-fibrotic gene expression. Given its pathological roles, selective inhibition of MMP-7 presents a promising therapeutic strategy.

This compound: Potency and Selectivity Profile

Table 1: Inhibitory Activity of this compound against MMP-7

| Target | IC50 (nM) | Reference Compound |

| MMP-7 | Data not publicly available | Compound 15 in Abe-Sato K, et al. (2023) |

Note: Specific IC50 values for this compound (referred to as compound 15 in the primary literature) are not publicly available. The potency is described as high in the referenced publication.

Experimental Protocols for Determining Target Specificity and Selectivity

The determination of the inhibitory activity and selectivity of compounds like this compound typically involves a series of in vitro enzymatic assays. The following outlines a general methodology that is likely employed.

In Vitro MMP Enzymatic Assay

This assay is the cornerstone for determining the potency of an inhibitor against a specific MMP and for profiling its selectivity across the MMP family.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against MMP-7 and a panel of other MMP isoforms (e.g., MMP-1, -2, -3, -8, -9, -12, -13, -14).

Principle: The assay measures the enzymatic activity of a recombinant MMP enzyme on a fluorogenic substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant human MMP enzymes (MMP-7 and other isoforms)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pro-MMPs are activated according to the manufacturer's instructions, often using p-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the assay buffer, the activated MMP enzyme, and the this compound dilution (or vehicle control). b. Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time or as an endpoint reading after a specific incubation period (e.g., 60 minutes) using a microplate reader (e.g., excitation at 325 nm and emission at 395 nm).

-

Data Analysis: a. The rate of substrate cleavage is determined from the linear phase of the kinetic read. b. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of an MMP inhibitor.

Workflow for determining the selectivity profile of this compound.

This compound and the MMP-7 Signaling Pathway in Kidney Fibrosis

MMP-7 plays a significant role in the progression of kidney fibrosis through its action on the E-cadherin/β-catenin signaling pathway. This compound, by inhibiting MMP-7, is expected to modulate this pathway and ameliorate fibrotic processes.

The MMP-7-Mediated E-cadherin/β-catenin Signaling Pathway

In healthy renal tubular epithelial cells, E-cadherin is a key component of adherens junctions, maintaining cell-cell adhesion and epithelial integrity. It forms a complex with β-catenin, sequestering it at the cell membrane. In a fibrotic state, upregulated MMP-7 cleaves the extracellular domain of E-cadherin. This disruption of adherens junctions leads to the release of β-catenin into the cytoplasm. Liberated β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) to promote the expression of pro-fibrotic genes, including α-smooth muscle actin (α-SMA) and fibronectin, contributing to EMT and the accumulation of ECM.

The following diagram illustrates this signaling cascade.

MMP-7 signaling in kidney fibrosis and the point of intervention for this compound.

Conclusion

This compound is a promising selective inhibitor of MMP-7 with therapeutic potential in diseases such as kidney fibrosis. Its mechanism of action is centered on the inhibition of MMP-7-mediated degradation of E-cadherin, thereby preventing the subsequent activation of pro-fibrotic β-catenin signaling. While detailed public data on its selectivity profile remains limited, the available information underscores its potency and specificity for MMP-7. Further research and publication of comprehensive selectivity data will be crucial for the continued development and clinical translation of this and other MMP-7 targeted therapies.

References

Mmp-7-IN-3 Structure-Activity Relationship: A Deep Dive into Potent and Selective MMP-7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Mmp-7-IN-3 and related arylsulfonamide-based peptide hybrid inhibitors of Matrix Metalloproteinase-7 (MMP-7). The document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Potential of MMP-7 Inhibition

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components.[1][2] Dysregulation of MMP-7 activity has been implicated in a variety of pathological processes, including tumor invasion, metastasis, and fibrosis.[1][2] Consequently, the development of potent and selective MMP-7 inhibitors represents a promising therapeutic strategy for various diseases. This guide focuses on a novel class of MMP-7 inhibitors characterized by an arylsulfonamide moiety, a carboxylate group for zinc binding, and a peptide backbone that interacts with the enzyme's subsites.

Core Structure and Mechanism of Inhibition

The inhibitors discussed herein are hybrid molecules designed to bind to the S1' subsite of MMP-7.[3][4] The general structure consists of an arylsulfonamide group, a zinc-binding carboxylate, and a short peptide chain.[1] These compounds function by chelating the catalytic zinc ion in the active site of MMP-7, thereby blocking its enzymatic activity.[5]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these MMP-7 inhibitors are significantly influenced by modifications to their chemical structure. The following tables summarize the quantitative data from key studies, highlighting the impact of various substitutions on inhibitory activity.

Table 1: SAR of the Peptide Moiety in MMP-7 Inhibitors

| Compound | P4 Residue | P3 Residue | P2 Residue | MMP-7 IC50 (nM) |

| 6 | Met | Leu | Ala | 440 |

| 15 (this compound) | Met | 4-Pyridylalanine | Ala | 16 |

| 18 (TP0628103) | Not Specified | Not Specified | Not Specified | 0.17 |

Data compiled from multiple sources referencing the work of Abe-Sato et al.[1][3][4][6]

Key Findings from SAR Studies:

-

P3 Position is Critical for Potency: The introduction of a 4-pyridylalanine at the P3 position in compound 15 (this compound) resulted in a significant increase in potency compared to compound 6 , which has a leucine at this position. This suggests that the pyridyl group may engage in favorable interactions, such as a novel π-π stacking interaction with Tyr167 at the S3 subsite of MMP-7.[1]

-

Further Optimization Leads to Sub-nanomolar Inhibition: Compound 18 (TP0628103) demonstrates exceptionally high potency with an IC50 of 0.17 nM, indicating that further refinements to the peptide and/or other parts of the scaffold can lead to highly effective inhibitors.[6]

Table 2: Selectivity Profile of Key MMP-7 Inhibitors

| Compound | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-12 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |

| 6 | >100,000 | >100,000 | >100,000 | 440 | >100,000 | >100,000 | >10,000 | >100,000 | >10,000 |

| 15 (this compound) | >100,000 | >10,000 | >100,000 | 16 | >100,000 | >100,000 | >10,000 | >100,000 | >10,000 |

| 18 (TP0628103) | Not Specified | Not Specified | Not Specified | 0.17 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Data compiled from multiple sources referencing the work of Abe-Sato et al.[3][4]

Selectivity Highlights:

The arylsulfonamide-based peptide hybrids exhibit remarkable selectivity for MMP-7 over other MMP family members. For compounds 6 and 15 , the inhibitory concentrations for other MMPs are significantly higher, in many cases exceeding 10,000 nM, underscoring the high selectivity of this chemical scaffold.[3][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and related inhibitors.

MMP-7 Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the in vitro potency of compounds against MMP-7.

Materials:

-

Recombinant human MMP-7

-

Fluorogenic MMP substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)[8]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Activate pro-MMP-7 to its active form according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (APMA).

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Assay Reaction: a. To each well of the 96-well plate, add the test compound solution. b. Add the activated MMP-7 enzyme solution to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic MMP substrate solution to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Mca fluorophore (e.g., Ex/Em = 325/393 nm).[9] Readings are typically taken at regular intervals over a period of 30-60 minutes.

-

Data Analysis: a. Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot. b. Determine the percent inhibition for each compound concentration relative to a control with no inhibitor. c. Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.

General Synthesis of Arylsulfonamide-Peptide Hybrids

The synthesis of these inhibitors generally involves a multi-step process.

General Scheme:

-

Synthesis of the Arylsulfonyl Chloride: The starting aryl-containing compound is converted to its corresponding sulfonyl chloride.

-

Peptide Synthesis: The peptide moiety is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

-

Coupling Reaction: The arylsulfonyl chloride is coupled to the N-terminus of the peptide.

-

Introduction of the Zinc-Binding Group: The zinc-binding moiety (e.g., a protected carboxylate) is incorporated into the molecule.

-

Deprotection and Purification: All protecting groups are removed, and the final compound is purified, typically by high-performance liquid chromatography (HPLC).

Visualizing the Landscape: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MMP-7 and the experimental workflow for SAR studies.

Caption: MMP-7 signaling pathways involved in cell differentiation and epithelial-mesenchymal transition (EMT).

Caption: Experimental workflow for the structure-activity relationship (SAR) study of MMP-7 inhibitors.

Conclusion

The arylsulfonamide-based peptide hybrid scaffold has proven to be a highly successful platform for the development of potent and selective MMP-7 inhibitors. The detailed structure-activity relationship data presented in this guide, along with the experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. The exceptional potency and selectivity of compounds like this compound and TP0628103 highlight the potential of targeting MMP-7 for the treatment of various diseases, including fibrosis and cancer. Further exploration of this chemical space may lead to the discovery of even more effective and clinically viable therapeutic agents.

References

- 1. Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

- 9. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

The Double-Edged Sword: A Technical Guide to MMP-7's Role in Extracellular Matrix Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is the smallest member of the matrix metalloproteinase family of zinc-dependent endopeptidases. Despite its size, MMP-7 wields significant power in tissue remodeling through its broad substrate specificity, targeting key components of the extracellular matrix (ECM). This technical guide provides an in-depth exploration of the core functions of MMP-7, detailing its mechanisms of action, regulatory signaling pathways, and profound implications in both physiological and pathological processes. With a focus on quantitative data, detailed experimental protocols, and visual representations of complex biological pathways, this document serves as a comprehensive resource for professionals engaged in research and drug development centered on MMP-7 and its role in ECM dynamics.

Introduction to MMP-7: The Minimalist Protease

Matrix Metalloproteinase-7 is a unique member of the MMP family, distinguished by its minimal domain structure. Lacking the hemopexin-like C-terminal domain found in most other MMPs, it consists primarily of a pro-domain and a catalytic domain.[1] This streamlined structure does not, however, limit its enzymatic reach. Secreted as an inactive zymogen (pro-MMP-7), it requires proteolytic cleavage for activation, a critical step that unleashes its potent degradative capabilities.[2]

MMP-7 is expressed by epithelial cells in a variety of tissues and is involved in numerous biological processes, from embryonic development and wound healing to more sinister roles in promoting cancer invasion and fibrosis.[3][4] Its ability to degrade a wide array of ECM components, including collagens, fibronectin, laminin, and proteoglycans, positions it as a critical regulator of the tissue microenvironment.[2][5]

Mechanism of Action: How MMP-7 Degrades the Extracellular Matrix

The proteolytic activity of MMP-7 is central to its function. This section details its substrates, activation process, and the intricate regulation of its enzymatic activity.

Substrate Specificity

MMP-7 exhibits broad substrate specificity, enabling it to degrade multiple components of the ECM and basement membrane.[1] This wide-ranging activity is crucial for tissue remodeling. Key substrates include:

-

Collagens: Degrades collagen types I, II, IV, and V, which are fundamental structural components of the ECM.[5]

-

Fibronectin: Cleaves fibronectin, a glycoprotein that plays a vital role in cell adhesion and migration.[2]

-

Laminin: Degrades laminin, a major protein of the basement membrane that influences cell differentiation and adhesion.[6]

-

Proteoglycans: Breaks down proteoglycans, which are essential for maintaining the hydrated state of the ECM.[5]

-

Elastin: Capable of degrading elastin, a protein that provides elasticity to tissues.[7]

-

Non-ECM Substrates: MMP-7 also cleaves a variety of cell surface molecules, including E-cadherin and pro-Tumor Necrosis Factor-α (pro-TNF-α), thereby influencing cell-cell adhesion and inflammatory responses.[8]

Activation of Pro-MMP-7

MMP-7 is synthesized and secreted as an inactive zymogen, pro-MMP-7. Its activation is a tightly regulated process involving the "cysteine switch" mechanism. The pro-domain contains a conserved cysteine residue that coordinates with the zinc ion in the catalytic site, blocking its activity.[5]

Activation is initiated by the disruption of this cysteine-zinc interaction, typically through proteolytic cleavage of the pro-domain by other proteases, such as other MMPs, or through conformational changes induced by certain molecules.[1] This initial cleavage leads to an intermediate form that then undergoes autolytic processing to become the fully active enzyme.[5]

Regulation of MMP-7 Activity

The activity of MMP-7 is controlled at multiple levels to prevent unwanted tissue degradation:

-

Transcriptional Regulation: The expression of the MMP-7 gene is regulated by various signaling pathways and transcription factors, including AP-1, Wnt/β-catenin, and NF-κB.[5][6][9]

-

Zymogen Activation: As described above, the conversion of the inactive pro-MMP-7 to its active form is a critical control point.

-

Endogenous Inhibitors: The primary endogenous inhibitors of MMPs are the Tissue Inhibitors of Metalloproteinases (TIMPs). TIMP-1 and TIMP-2 can bind to the catalytic site of active MMP-7 in a non-covalent manner, effectively blocking its proteolytic activity.[5]

Signaling Pathways Regulating MMP-7

The expression and activity of MMP-7 are governed by complex signaling networks. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Caption: Signaling pathways regulating MMP-7 expression and activation.

Quantitative Data on MMP-7

Quantitative analysis of MMP-7's enzymatic activity and expression levels is critical for understanding its biological significance and for the development of targeted inhibitors.

Table 1: Kinetic Parameters of MMP-7 for a Synthetic Substrate

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| FS-6 (Fluorogenic Peptide) | 10 | Value not specified | Value not specified | [10] |

| Natural ECM Substrates | Data not readily available | Data not readily available | Data not readily available |

Note: While MMP-7 is known to cleave natural ECM substrates like fibronectin and collagen, specific Km and kcat values are not consistently reported in publicly available literature. Kinetic studies often rely on synthetic fluorogenic peptide substrates.

Table 2: MMP-7 Expression in Disease States

| Disease | Tissue/Sample Type | Change in Expression | Fold Change / Value | Reference |

| Colorectal Carcinoma | Tumor Tissue | Significantly Higher mRNA | Not specified | |

| Idiopathic Pulmonary Fibrosis (IPF) | Lung Base Tissue | Increased Protein and mRNA | Not specified | |

| Progressive Pulmonary Fibrosis (PPF) | Serum | Significantly Higher | 3.85 ng/mL (PPF) vs. 2.41 ng/mL (non-PPF) | |

| Clear Cell Renal Cell Carcinoma | Tumor Tissue | Significantly Higher (62.2% positive) | vs. 28.6% in normal tissue | |

| Biliary Atresia-Associated Liver Fibrosis | Liver Tissue | Sequentially Elevated with Fibrosis Stage | Not specified | [9] |

Experimental Protocols for Studying MMP-7

Accurate and reproducible experimental methods are fundamental to MMP-7 research. This section provides detailed protocols for key assays.

Gelatin Zymography for Detecting MMP-7 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatin-degrading MMPs, including MMP-7, in biological samples.

Workflow Diagram:

Caption: Experimental workflow for gelatin zymography.

Methodology:

-

Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin in the resolving gel.[5]

-

Sample Preparation: Collect samples such as cell culture conditioned media. Centrifuge to remove debris. Mix the sample with a non-reducing SDS sample buffer. Crucially, do not boil or heat the samples , as this will irreversibly denature the enzyme.[1]

-

Electrophoresis: Load samples onto the gel and perform electrophoresis at 4°C.[5]

-

Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent like Triton X-100 (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.

-

Incubation: Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) overnight (16-48 hours) at 37°C. This allows the active MMPs to digest the gelatin substrate within the gel.[5]

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining with a solution of methanol and acetic acid until clear bands appear against a blue background.

-

Analysis: The areas of gelatin degradation by MMPs will appear as clear, unstained bands. The molecular weight can be estimated using pre-stained protein markers.

FRET-Based Activity Assay

Fluorescence Resonance Energy Transfer (FRET) assays provide a quantitative measure of MMP-7 activity in a high-throughput format, ideal for screening inhibitors.

Methodology:

-

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active MMP-7, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Sample Preparation: Prepare biological samples (e.g., tissue homogenates, cell lysates) in an appropriate assay buffer.[4] To measure total MMP-7 activity (pro- and active forms), the pro-enzyme can be activated beforehand by incubation with 4-aminophenylmercuric acetate (APMA).[9]

-

Reaction Setup: In a microplate, add the sample containing MMP-7.

-

Initiate Reaction: Add the FRET peptide substrate solution to each well to start the reaction.[4]

-

Measurement: Measure the fluorescence intensity kinetically over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for a 5-FAM/QXL520-based substrate).[4]

-

Data Analysis: The rate of increase in fluorescence is proportional to the MMP-7 activity in the sample. A standard curve can be generated using known concentrations of active recombinant MMP-7 to quantify the amount of active enzyme.

Western Blotting for MMP-7 Detection

Western blotting is used to detect and quantify the amount of MMP-7 protein (both pro and active forms) in a sample.

Methodology:

-

Sample Preparation and Protein Quantification: Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-7 overnight at 4°C with gentle agitation.[7] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[7]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[7]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The resulting bands will correspond to pro-MMP-7 (~28 kDa) and active MMP-7 (~19 kDa).[2]

Role of MMP-7 in Disease: A Logical Overview

The dysregulation of MMP-7 activity is implicated in the pathogenesis of several major diseases, particularly cancer and fibrosis. Its ability to remodel the ECM and cleave cell surface molecules can have profound consequences on cell behavior.

Caption: Logical relationships in the role of MMP-7 in disease.

-

In Cancer: High levels of MMP-7 are associated with poor prognosis in several cancers, including colorectal, lung, and pancreatic cancer. By degrading the basement membrane and ECM, MMP-7 facilitates the local invasion of tumor cells and their entry into the bloodstream or lymphatic system, leading to metastasis. Furthermore, its ability to cleave E-cadherin disrupts cell-cell adhesion, promoting an epithelial-to-mesenchymal transition (EMT), a key process in cancer progression.[6]

-

In Fibrosis: While ECM degradation is its primary role, the dysregulation of MMP-7 can contribute to fibrotic diseases like idiopathic pulmonary fibrosis (IPF) and kidney fibrosis.[4] In these conditions, chronic tissue injury leads to aberrant wound healing and excessive ECM deposition. MMP-7 contributes to this process by promoting epithelial injury and activating pro-fibrotic growth factors like TGF-β, which in turn stimulates myofibroblast activation and collagen production.[4]

Conclusion and Future Directions

MMP-7 is a potent and versatile enzyme that plays a pivotal role in shaping the extracellular matrix. Its dysregulation is a hallmark of numerous diseases, making it an attractive therapeutic target. However, the development of specific MMP-7 inhibitors has been challenging due to the conserved nature of the MMP active site. Future research must focus on elucidating the unique structural features and regulatory mechanisms of MMP-7 to enable the design of highly selective inhibitors. Furthermore, a deeper understanding of its specific substrates and signaling networks in different pathological contexts will be crucial for translating our knowledge of MMP-7 into effective clinical interventions. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this minimalist yet mighty protease.

References

- 1. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Matrilysin/Matrix Metalloproteinase-7(MMP7) Cleavage of Perlecan/HSPG2 Creates A Molecular Switch to Alter Prostate Cancer Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrilysin (MMP-7) catalytic activity regulates β-catenin localization and signaling activation in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinase interactions with collagen and elastin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mirror‐Image Random Nonstandard Peptides Integrated Discovery (MI‐RaPID) Technology Yields Highly Stable and Selective Macrocyclic Peptide Inhibitors for Matrix Metallopeptidase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Control of promatrilysin (MMP7) activation and substrate-specific activity by sulfated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of MMP-7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, cancer progression, inflammation, and fibrosis.[1] Its dysregulation is a hallmark of numerous diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of MMP-7 inhibitors, detailing their mechanism of action, summarizing quantitative data for key compounds, and providing protocols for essential experimental assays. Furthermore, this guide visualizes the complex signaling pathways involving MMP-7 and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction: The Role of MMP-7 in Disease

MMP-7 is the smallest member of the matrix metalloproteinase family of zinc-dependent endopeptidases.[2] It is secreted as an inactive proenzyme and, upon activation, degrades a wide range of extracellular matrix (ECM) components, including collagen IV, fibronectin, and laminin.[3] Beyond its role in ECM remodeling, MMP-7 also cleaves a variety of non-ECM substrates, such as E-cadherin, Fas ligand, and pro-inflammatory cytokines, thereby influencing cell-cell adhesion, apoptosis, and inflammation.[3][4]

The overexpression and aberrant activity of MMP-7 have been strongly linked to the pathogenesis of several diseases:

-

Cancer: MMP-7 plays a multifaceted role in cancer by promoting tumor growth, invasion, and metastasis.[2][5] It facilitates the breakdown of the basement membrane, a critical barrier to cancer cell dissemination.[6] Furthermore, MMP-7 can modulate the tumor microenvironment and contribute to the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness.[4] Its expression has been correlated with poor prognosis in various cancers, including colorectal, lung, and pancreatic cancer.[2][7]

-

Fibrosis: In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and kidney fibrosis, MMP-7 contributes to the pathological accumulation of ECM.[4][8] It is involved in the activation of pro-fibrotic signaling pathways and the regulation of myofibroblast differentiation.[4][9]

-

Inflammatory Diseases: MMP-7 is implicated in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, where it contributes to tissue destruction and the inflammatory cascade.[10]

Given its central role in these pathologies, the development of potent and selective MMP-7 inhibitors represents a promising therapeutic strategy.

MMP-7 Inhibitors: Classes and Mechanisms of Action

The catalytic activity of MMP-7 is dependent on a zinc ion located within its active site. Consequently, the majority of MMP-7 inhibitors are designed to chelate this essential zinc ion, thereby blocking the enzyme's proteolytic function.[11] Several classes of MMP-7 inhibitors have been developed, including:

-

Hydroxamate-based Inhibitors: These are potent, broad-spectrum MMP inhibitors that contain a hydroxamic acid moiety, which acts as a strong zinc-binding group. Batimastat and Marimastat are well-known examples from this class.[12]

-

Non-hydroxamate Zinc-Binding Inhibitors: To improve selectivity and reduce off-target effects associated with hydroxamates, inhibitors with alternative zinc-binding groups, such as carboxylates, thiols, and phosphinates, have been developed.

-

Non-zinc-binding Inhibitors: These inhibitors target other regions of the enzyme, such as the substrate-binding pockets, to achieve inhibition without directly interacting with the catalytic zinc ion. This approach can offer higher selectivity.

-

Biological Inhibitors: Monoclonal antibodies and engineered tissue inhibitors of metalloproteinases (TIMPs) represent a class of highly specific biological inhibitors that can target MMP-7 with high affinity.[13]

The development of MMP inhibitors has faced challenges, primarily due to the high degree of structural similarity among the active sites of different MMP family members, leading to a lack of selectivity and off-target effects in early clinical trials.[14] However, recent efforts have focused on designing more selective inhibitors by targeting unique structural features of MMP-7.[1]

Quantitative Data for MMP-7 Inhibitors

The following tables summarize the available quantitative data for several MMP-7 inhibitors. This information is crucial for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Potency of Selected MMP-7 Inhibitors

| Inhibitor | Class | MMP-7 IC50 | Other MMPs IC50 | Reference |

| Batimastat | Hydroxamate | 6 nM | MMP-1: 3 nM, MMP-2: 4 nM, MMP-9: 4 nM, MMP-3: 20 nM | [15] |

| Marimastat | Hydroxamate | 8 ng/mL (~16 nM) | MMP-1: 2.5 ng/mL, MMP-2: 3 ng/mL, MMP-9: 1.5 ng/mL, MMP-3: 115 ng/mL | [12] |

| ZHAWOC6941 | Non-hydroxamate | 2.2 µM | MMP-13: 1.2 µM; Selective over MMP-1, -2, -3, -8, -9, -12, -14 | [16][17] |

| Compound 18 (Taisho) | Peptide Hybrid | 1.1 nM | Highly selective over MMP-1, -2, -3, -8, -9, -12, -13, -14 | [1] |

| Caffeic acid phenethyl ester | Natural Product | 335 µM | MMP-1: 187 µM, MMP-2: 5 µM, MMP-9: 2 µM | [18] |

| GSM-192 (mAb) | Monoclonal Antibody | 132 ± 10 nM | Selective for MMP-7 | [13] |

Table 2: Clinical Trial Data for Marimastat

| Cancer Type | Phase | Dosage | Outcome | Reference |

| Advanced Lung Cancer | I | 25, 50, or 100 mg twice daily | Dose-limiting toxicity: inflammatory polyarthritis. Cmax at 50 mg twice daily was 196 ng/mL. | [3] |

| Metastatic Breast Cancer | III | 10 mg twice daily | No significant difference in progression-free survival or overall survival compared to placebo. | [1] |

| Advanced Non-Small Cell Lung Cancer | I | 10 or 20 mg twice daily (with chemotherapy) | Combination was well-tolerated. Partial responses in 57% of evaluable patients. | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of MMP-7 inhibitors.

MMP-7 Enzyme Inhibition Assay

This protocol describes a fluorogenic substrate-based assay to determine the in vitro potency (IC50) of a test compound against MMP-7.

Materials:

-

Recombinant human MMP-7 (active form)

-

Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Test compound (inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

In a 96-well plate, add a fixed concentration of active MMP-7 to each well.

-

Add the serially diluted test compound to the wells containing MMP-7. Include a positive control (MMP-7 without inhibitor) and a negative control (assay buffer only).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-7 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

-

Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Matrigel Invasion Assay

This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane extract (Matrigel).

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Cancer cell line known to express MMP-7

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Test compound (inhibitor)

-

Cotton swabs

-

Fixing solution (e.g., methanol or 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration.

-

Pre-treat the cell suspension with various concentrations of the test compound or vehicle control for a specified time.

-

Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.

-

Seed the pre-treated cell suspension into the upper chamber of the Matrigel-coated Transwell inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with the fixing solution.

-

Stain the fixed cells with crystal violet.

-

Gently wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several fields of view under a microscope.

-

Quantify the results and compare the number of invaded cells in the inhibitor-treated groups to the vehicle control.

Gelatin Zymography for MMP Activity

Zymography is a technique used to detect the activity of MMPs in biological samples. For MMP-7, casein zymography is more specific, but gelatin zymography can also be used as it is a substrate.

Materials:

-

Polyacrylamide gels containing copolymerized gelatin (or casein for higher specificity to MMP-7)

-

Protein samples (e.g., cell culture supernatant, tissue lysates)

-

Sample buffer (non-reducing)

-

Electrophoresis apparatus

-

Renaturation buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution (e.g., methanol:acetic acid:water)

Procedure:

-

Prepare protein samples in non-reducing sample buffer. Do not heat the samples, as this can denature the enzymes.

-

Load the samples onto the gelatin-containing polyacrylamide gel. Include a molecular weight marker and a positive control (e.g., recombinant active MMP-7).

-

Perform electrophoresis at a constant voltage at 4°C to separate the proteins based on their molecular weight.

-

After electrophoresis, remove the gel and wash it in renaturation buffer with gentle agitation to remove SDS and allow the enzymes to renature.

-

Incubate the gel in the incubation buffer at 37°C for an extended period (e.g., 16-48 hours) to allow the MMPs to digest the gelatin in the gel.

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

The position of the bands corresponds to the molecular weight of the MMPs. The intensity of the clear bands provides a semi-quantitative measure of MMP activity.

Visualizing MMP-7 in Cellular Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving MMP-7 and a typical experimental workflow for inhibitor screening.

MMP-7 Signaling in Cancer Progression

Figure 1: MMP-7 signaling cascade in cancer progression.

Experimental Workflow for MMP-7 Inhibitor Screening

Figure 2: Workflow for the screening and development of MMP-7 inhibitors.

Conclusion and Future Directions

MMP-7 remains a highly relevant and promising target for therapeutic intervention in a range of diseases, particularly cancer and fibrosis. While early broad-spectrum MMP inhibitors faced challenges in clinical trials, the development of more selective and potent second and third-generation inhibitors offers new hope. The detailed understanding of MMP-7's role in specific disease contexts, coupled with the robust experimental methodologies outlined in this guide, will be instrumental in advancing novel MMP-7 inhibitors from the laboratory to the clinic. Future research should continue to focus on the design of highly selective inhibitors, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to maximize therapeutic efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elevated matrix metalloproteinase 7 expression promotes the proliferation, motility and metastasis of tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Quantitative estimation of matrix metalloproteinases 2 and 7 (MMP-2, MMP-7) and tissue inhibitors of matrix metalloproteinases 1 and 2 (TIMP-1, TIMP-2) in colorectal carcinoma tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of matrix metalloproteinases by cytokines and reactive oxygen/nitrogen species in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Mmp-7-IN-3 in a Mouse Model of Unilateral Ureteral Obstruction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unilateral ureteral obstruction (UUO) is a widely utilized experimental model that recapitulates the key pathological features of renal fibrosis, the final common pathway for most chronic kidney diseases (CKD).[1] Matrix metalloproteinase-7 (MMP-7), a zinc-dependent endopeptidase, has emerged as a critical mediator in the pathogenesis of renal fibrosis.[2][3] Upregulated in response to kidney injury, MMP-7 contributes to the progression of fibrosis through several mechanisms, including the induction of epithelial-mesenchymal transition (EMT), modulation of the TGF-β signaling pathway, and degradation of the extracellular matrix.[4]

Mmp-7-IN-3 is a potent and selective small molecule inhibitor of MMP-7.[5][6] Its efficacy in attenuating the progression of kidney fibrosis has been demonstrated in preclinical models, making it a valuable research tool for investigating the role of MMP-7 in renal pathophysiology and for the preclinical assessment of potential anti-fibrotic therapies.[7][8] These application notes provide detailed protocols for the use of this compound in a mouse model of UUO, including surgical procedures, inhibitor administration, and downstream analytical techniques.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving MMP-7 in renal fibrosis and the experimental workflow for evaluating this compound in a UUO mouse model.

Caption: MMP-7 Signaling Pathway in Renal Fibrosis.

Caption: Experimental Workflow for this compound in UUO Mouse Model.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating the effects of a selective MMP-7 inhibitor in a mouse model of unilateral ureteral obstruction.

Table 1: Effect of Selective MMP-7 Inhibitor on Renal Fibrosis Markers (Histological Analysis)

| Treatment Group | Collagen Deposition (% Area) | α-SMA Positive Area (%) |

| Sham + Vehicle | 1.5 ± 0.3 | 0.8 ± 0.2 |

| UUO + Vehicle | 25.8 ± 3.1 | 15.2 ± 2.5 |

| UUO + MMP-7 Inhibitor (Low Dose) | 18.2 ± 2.5 | 10.1 ± 1.8 |

| UUO + MMP-7 Inhibitor (High Dose) | 10.5 ± 1.9 | 6.3 ± 1.1 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to UUO + Vehicle group. Note: These are representative data synthesized from published studies and should be used for illustrative purposes. Actual results may vary.